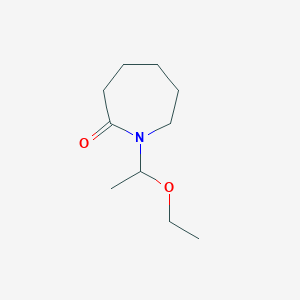![molecular formula C10H16O3 B15298593 Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound that features a unique oxabicyclo structureThe bicyclo[2.2.2]octane framework is a privileged structure found in many natural products and bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can be achieved through several methods. One notable method involves the enantioselective synthesis under metal-free conditions. This process utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity . The reaction typically involves the cycloaddition of cyclohexenones with electron-deficient alkenes, leading to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The development of cost-effective and environmentally friendly methods is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism of action of methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-azabicyclo[2.2.2]octane-4-carboxylate: This compound features a similar bicyclic structure but with a nitrogen atom instead of an oxygen atom.
1-methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde: This compound has a similar core structure but with an aldehyde functional group instead of a carboxylate.
Uniqueness
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific combination of functional groups and its potential for high enantioselectivity in synthesis. Its structure provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9-3-5-10(6-4-9,7-13-9)8(11)12-2/h3-7H2,1-2H3 |
Clé InChI |
RPMMYGSQYPSZLO-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CO2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



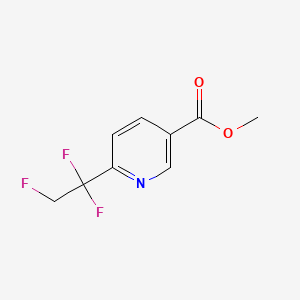
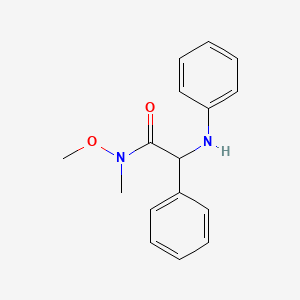

![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
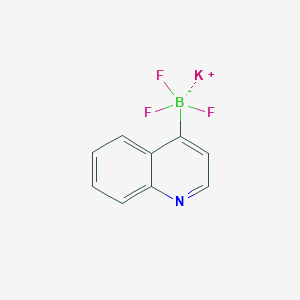
![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)
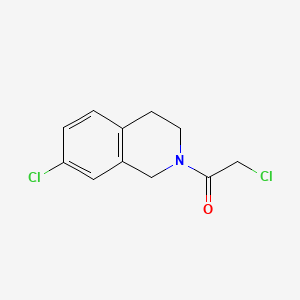
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
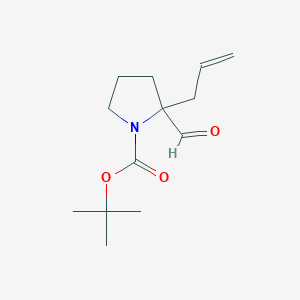
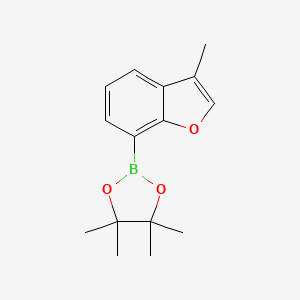
![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
